

comparison of biological activity of ethyl 1H-benzo[d]imidazole-2-carboxylate derivatives

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Compound of Interest

Compound Name: ethyl 1H-benzo[d]imidazole-2-carboxylate

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A Comparative Guide to the Biological Activity of Ethyl 1H-benzo[d]imidazole-2-carboxylate Derivatives

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of **ethyl 1H-benzo[d]imidazole-2-carboxylate**, in particular, have emerged as a versatile class of molecules, demonstrating a wide spectrum of biological activities. These activities stem from the ability of the benzimidazole nucleus to interact with various biological targets.[2] This guide provides a comparative overview of the biological activities of these derivatives, supported by quantitative data and detailed experimental protocols. The activities covered include antimicrobial, anticancer, anti-inflammatory, and antiviral effects.

Antimicrobial and Anti-tubercular Activity

Derivatives of **ethyl 1H-benzo[d]imidazole-2-carboxylate** have been extensively studied for their potential to combat bacterial and mycobacterial infections. A common synthetic strategy involves the amidation of the ethyl carboxylate group to produce benzo[d]imidazole-2-carboxamides, which have shown significant anti-tuberculosis (anti-TB) activity.[3]

Table 1: Comparative Anti-tubercular Activity of Benzo[d]imidazole-2-carboxamide Derivatives

Compound	Target Strain	MIC (µg/mL)	Cytotoxicity (% inhibition at 50 µg/mL against RAW 264.7 cells)	Reference
8a	H37Rv ATCC27294	1.56	< 50%	[3]
8e	H37Rv ATCC27294	0.78	< 50%	[3]
8f	H37Rv ATCC27294	1.56	< 50%	[3]
8k	H37Rv ATCC27294	1.56	< 50%	[3]
8o	H37Rv ATCC27294	1.56	< 50%	[3]
Isoniazid (Standard)	H37Rv ATCC27294	Not Reported	Not Reported	[3]

Note: These compounds were synthesized via amidation of ethyl benzo[d]imidazole-2-carboxylates. Lower MIC values indicate higher potency. Thirteen compounds in the study showed MIC values ranging from 0.78-6.25 µg/mL.[3]

Anticancer Activity

The benzimidazole framework is a key component of various anticancer agents.[4] Derivatives of **ethyl 1H-benzo[d]imidazole-2-carboxylate** have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds often exert their effects by targeting crucial cellular machinery, such as topoisomerase enzymes.[5][6]

Table 2: Comparative Anticancer Activity of Benzimidazole Derivatives

Compound	Cell Line	Activity Metric	Value (μM)	Reference
11a	NCI 60 Cell Line Panel	GI ₅₀	0.16 - 3.6	[5][6]
12a	NCI 60 Cell Line Panel	GI ₅₀	0.16 - 3.6	[5][6]
12b	NCI 60 Cell Line Panel	GI ₅₀	0.16 - 3.6	[5][6]
6a	HCT-116 (Colon Cancer)	IC ₅₀	29.5	[2]
6a	HeLa (Cervical Cancer)	IC ₅₀	57.1	[2]
6b	HCT-116 (Colon Cancer)	IC ₅₀	57.9	[2]
6b	HeLa (Cervical Cancer)	IC ₅₀	65.6	[2]
6c	HCT-116 (Colon Cancer)	IC ₅₀	40.6	[2]
6c	HeLa (Cervical Cancer)	IC ₅₀	33.8	[2]

Note: GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) are measures of potency. Lower values indicate greater anticancer activity. Compounds 11a, 12a, and 12b are bis-benzimidazoles, while 6a-c are arylideneacetohydrazide derivatives of a 2-oxo-1H-benzo[d]imidazole diacetate structure.[2][5]

Anti-inflammatory Activity

Inflammation is a key factor in many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics. Benzimidazole derivatives have been explored as novel anti-inflammatory agents, often by targeting pathways like the NF-κB signaling cascade. [7]

Table 3: Comparative Anti-inflammatory Activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

Compound	Assay	IC ₅₀ (μM)	Reference
5	NO Production Inhibition	Good Activity (Value not specified)	[7]
6e	NO Production Inhibition	0.86	[7]
6e	TNF-α Production Inhibition	1.87	[7]
Ibuprofen (Standard)	In vivo (xylene-induced ear oedema)	Less potent than 6e	[7]

Note: These compounds were evaluated for their ability to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages. Lower IC₅₀ values represent more potent anti-inflammatory activity.[\[7\]](#)

Antiviral Activity

The structural diversity of benzimidazole derivatives makes them promising candidates for the development of new antiviral drugs.[\[8\]](#) Studies have shown their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV) and Zika virus.[\[9\]](#)[\[10\]](#)

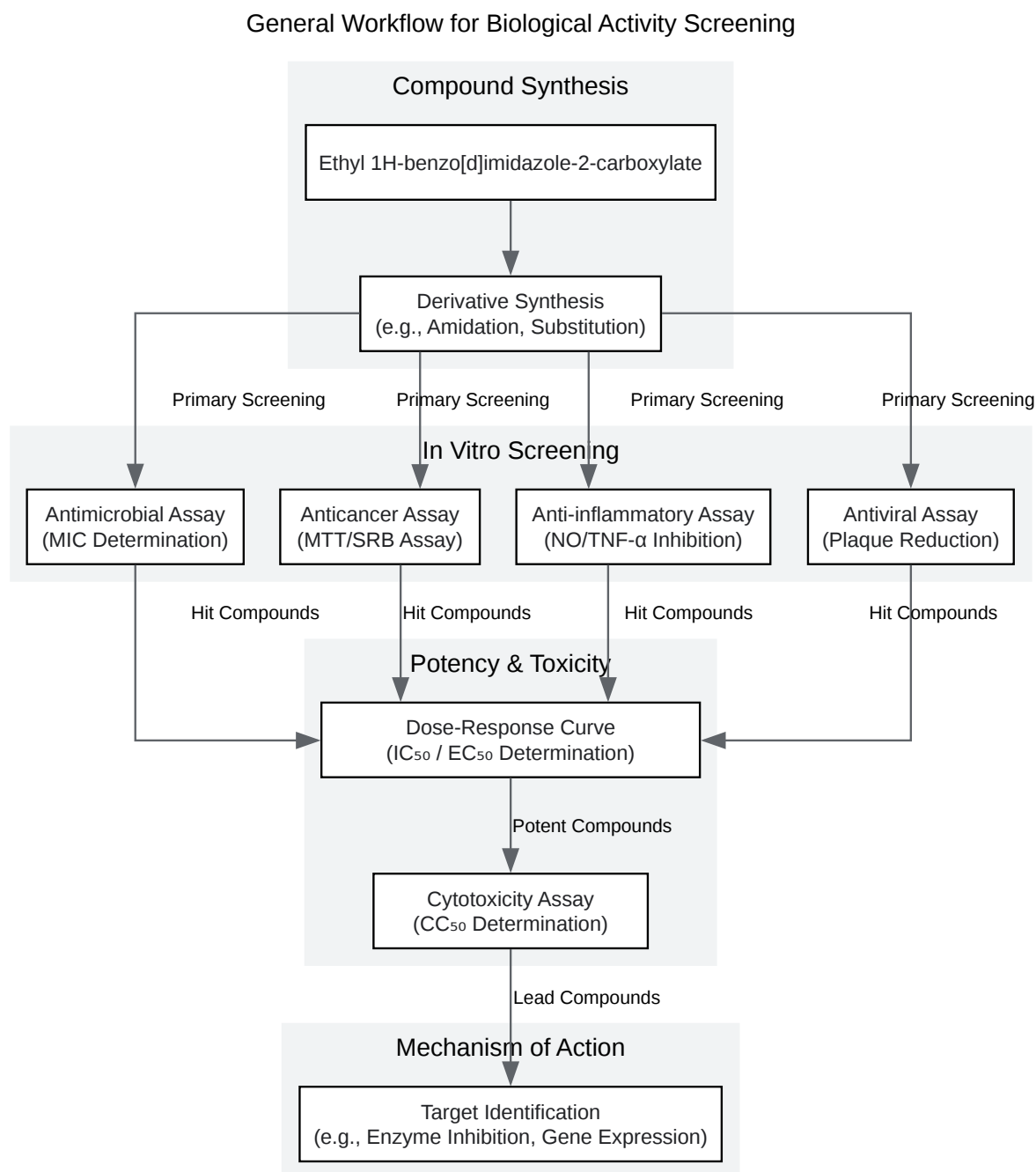
Table 4: Comparative Antiviral Activity of Benzimidazole Derivatives

Compound	Virus	Assay	EC ₅₀ (μM)	CC ₅₀ (μM)	Reference
1	Zika Virus (African Strain)	Huh-7 cells	1.9	>70 (SI >37)	[8] [9]
13g	HIV-1	Cell-based assay	40	550	[10]
AZT (Zidovudine - Standard)	HIV-1	Cell-based assay	0.006	>1000	[10]

Note: EC₅₀ (50% effective concentration) measures the concentration of a drug that gives half-maximal response. CC₅₀ (50% cytotoxic concentration) is the concentration that kills half the cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's safety window. A higher SI is desirable.

Experimental Workflows and Methodologies

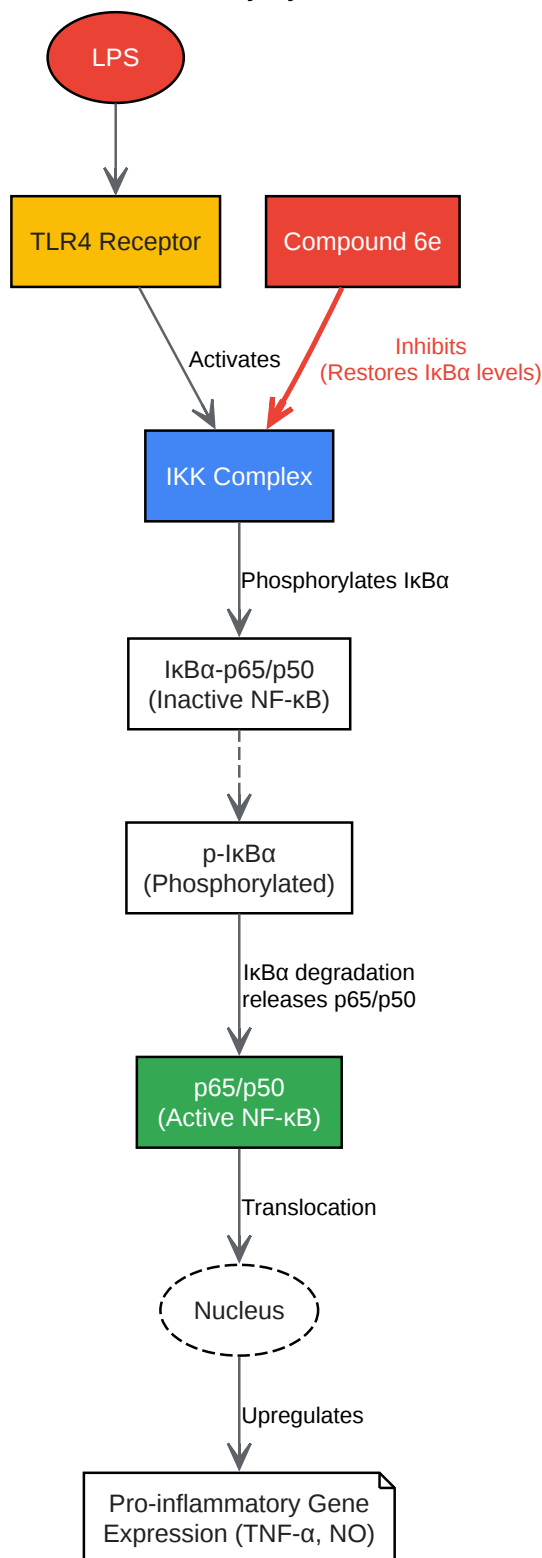
The evaluation of biological activity for novel compounds follows a structured workflow. This typically involves initial screening, determination of potency, and assessment of toxicity.



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Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

The NF- κ B signaling pathway is a common target for anti-inflammatory drugs. Compound 6e was shown to restore the phosphorylation level of I κ B α and the protein expression of p65 NF- κ B, suggesting its mechanism of action involves this pathway.^[7]

Inhibition of NF- κ B Pathway by Benzimidazole Derivatives[Click to download full resolution via product page](#)

Caption: Benzimidazole derivative 6e inhibits the LPS-induced NF- κ B signaling pathway.

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the microbroth dilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- **Preparation of Inoculum:** Bacterial strains are cultured on an appropriate medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours. A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5×10^5 CFU/mL in the test wells.
- **Preparation of Compounds:** The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration. Serial two-fold dilutions are then prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
- **Incubation:** Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 16-20 hours.
- **Reading Results:** The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).
- **Compound Treatment:** The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with solvent only is also included. The plates are incubated for a further 48-72 hours.
- **MTT Addition:** After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for

another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

- **Solubilization and Reading:** The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
- **Calculation:** The percentage of cell viability is calculated relative to the control. The IC₅₀ value is determined from the dose-response curve.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This in vivo assay is a standard model for evaluating acute inflammation.[\[11\]](#)

- **Animal Grouping:** Wistar rats are divided into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin), and test compound groups.
- **Compound Administration:** The test compounds and standard drug are administered orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.
- **Induction of Edema:** Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.
- **Measurement of Paw Volume:** The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
- **Calculation:** The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = $[(V_c - V_t) / V_c] \times 100$, where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

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